molecular formula C8H16O5 B15156115 Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB

Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB

Cat. No.: B15156115
M. Wt: 192.21 g/mol
InChI Key: KOGFZZYPPGQZFZ-UHFFFAOYSA-N
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Description

Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a derivative of xylose, a sugar found abundantly in beech trees. It is a prominent ingredient in the cosmetics industry, particularly known for its anti-aging properties. Pro-xylane is recognized for its ability to stimulate the production of glycosaminoglycans, which are essential for maintaining skin hydration and elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-xylane is synthesized through a two-step process. The first step involves the reaction of xylose with acetylacetone in water, forming an intermediate compound. This intermediate is then subjected to hydrogenation to produce Pro-xylane .

Industrial Production Methods

The industrial production of Pro-xylane adheres to the principles of green chemistry. The process involves the use of renewable beech wood as the raw material and water as the solvent, minimizing environmental impact. The production method ensures a high yield of the bioactive isomer, enhancing the biological activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pro-xylane primarily undergoes reduction and substitution reactions. The reduction reaction involves the hydrogenation of the intermediate compound formed from xylose and acetylacetone. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is Pro-xylane itself, along with its various isomers and derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Pro-xylane exerts its effects by penetrating the skin and stimulating the production of proteoglycans, which are essential components of the extracellular matrix. These molecules absorb water, making the matrix more gel-like and increasing the firmness of the skin. Pro-xylane also enhances the production of glycosaminoglycans, which play a crucial role in maintaining skin hydration and elasticity .

Comparison with Similar Compounds

Pro-xylane is unique compared to other similar compounds due to its high bioactivity and environmentally friendly production process. Similar compounds include other glycosides and sugar derivatives such as:

Pro-xylane stands out due to its ability to stimulate glycosaminoglycan production more effectively, making it a preferred choice in anti-aging formulations .

Properties

IUPAC Name

2-(2-hydroxypropyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGFZZYPPGQZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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